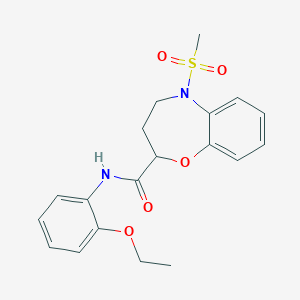![molecular formula C24H23FN4 B11228164 7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228164.png)
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Core Structure: : The compound consists of a pyrrolo[2,3-d]pyrimidine ring fused with a phenyl ring. The fluorine atom at the 4-position of the phenyl group adds specificity to its interactions.
-
Functional Groups
4-Fluorophenyl: This group contributes to the compound’s lipophilicity and electronic properties.
3-Methylpiperidin-1-yl: The piperidine ring introduces basicity and potential for hydrogen bonding.
5-Phenyl: The phenyl ring enhances aromaticity and provides additional sites for functionalization.
Preparation Methods
Synthetic Routes:
-
Condensation Reaction
- One common synthetic route involves the condensation of a pyrrolo[2,3-d]pyrimidine precursor (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine) with 4-fluorobenzaldehyde.
- The reaction typically occurs under basic conditions, leading to the formation of the desired compound.
-
Cyclization
- Another approach is the cyclization of a suitable precursor containing both the phenyl and piperidine moieties.
- Cyclization can be achieved using Lewis acids or other catalysts.
Industrial Production:
- Industrial-scale production methods often involve efficient and scalable processes.
- Continuous flow chemistry or batch reactions are employed to optimize yield and purity.
Chemical Reactions Analysis
-
Reactivity
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the pyrrolo[2,3-d]pyrimidine core may yield related compounds.
Substitution: Nucleophilic substitution at the piperidine nitrogen is possible.
-
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
-
Major Products
- The primary product is the target compound itself.
- By modifying reaction conditions, regioisomers or stereoisomers may form.
Scientific Research Applications
-
Chemistry
- Scaffold for designing novel ligands or catalysts.
- Exploration of structure-activity relationships (SAR).
-
Biology and Medicine
Drug Discovery: The compound may exhibit pharmacological activity (e.g., as a kinase inhibitor).
Neuroscience: Piperidine derivatives often interact with neurotransmitter receptors.
-
Industry
Materials Science:
Mechanism of Action
-
Molecular Targets
- Interaction with specific enzymes, receptors, or proteins.
- Further studies needed to identify precise targets.
-
Pathways Involved
- Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
- Influence on cellular processes (proliferation, apoptosis).
Comparison with Similar Compounds
-
Uniqueness
- The combination of the pyrrolo[2,3-d]pyrimidine core, phenyl ring, and fluorine substitution sets this compound apart.
- Its specific properties make it valuable for targeted applications.
-
Similar Compounds
- Related pyrrolo[2,3-d]pyrimidines without the fluorine substitution.
- Piperidine-containing compounds explored in drug discovery.
Properties
Molecular Formula |
C24H23FN4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C24H23FN4/c1-17-6-5-13-28(14-17)23-22-21(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)20-11-9-19(25)10-12-20/h2-4,7-12,15-17H,5-6,13-14H2,1H3 |
InChI Key |
XBIPDVDHYJLDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B11228090.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228097.png)
![1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228101.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B11228114.png)
![6-allyl-N-(2,4-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228132.png)

![2-({[1-(4-Bromophenyl)cyclopentyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11228138.png)
![N-benzyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228145.png)

![N-(2-{2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-6-phenyl-2,3-dihydropyridazin-4-yl)propanamide](/img/structure/B11228147.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11228150.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide](/img/structure/B11228153.png)
![2-[3-(N-Cyclohexylacetamido)-2-oxo-1,2-dihydroquinoxalin-1-YL]-N-(naphthalen-1-YL)acetamide](/img/structure/B11228154.png)
![3-(4-ethenylbenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11228156.png)
